2-(Trifluoromethyl)quinoline-6-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

2-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS 952182-51-3) is a non-interchangeable fluorinated building block with a precisely defined 2-trifluoromethyl-6-carboxylic acid substitution pattern (XLogP3 2.6, TPSA 50.2 Ų). This regiochemistry is critical for kinase inhibitor potency and antimycobacterial activity (MICs as low as 3.12 μg/mL). The carboxylic acid handle enables amide coupling/esterification for focused library synthesis. Available in ≥95% purity with comprehensive COA and MSDS documentation. Ideal for medicinal chemistry and targeted SAR exploration.

Molecular Formula C11H6F3NO2
Molecular Weight 241.17
CAS No. 952182-51-3
Cat. No. B3030757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinoline-6-carboxylic acid
CAS952182-51-3
Molecular FormulaC11H6F3NO2
Molecular Weight241.17
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1C(=O)O
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h1-5H,(H,16,17)
InChIKeyPDWMUXHPWPBHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)quinoline-6-carboxylic Acid (CAS 952182-51-3): A Fluorinated Quinoline Scaffold for Drug Discovery and Chemical Biology Procurement


2-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS 952182-51-3) is a fluorinated heterocyclic building block belonging to the quinoline-6-carboxylic acid class. Its molecular framework consists of a quinoline core bearing a trifluoromethyl group at the 2-position and a carboxylic acid moiety at the 6-position, with a molecular weight of 241.17 g/mol [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry for constructing kinase inhibitors, antimicrobial agents, and other bioactive molecules . The electron-withdrawing trifluoromethyl substituent confers distinct lipophilicity (XLogP3 2.6) and metabolic stability compared to non-fluorinated or differently substituted quinoline analogs, which directly impacts its suitability for specific synthetic routes and biological target engagement [1].

Why 2-(Trifluoromethyl)quinoline-6-carboxylic Acid Cannot Be Simply Replaced by Other Quinoline Carboxylic Acid Isomers or Analogs


The precise regiochemistry of both the trifluoromethyl and carboxylic acid groups on the quinoline ring dictates the compound's physicochemical properties, reactivity, and biological target engagement in ways that render simple substitution with positional isomers or unsubstituted analogs ineffective. For instance, the 2-trifluoromethyl-6-carboxylic acid substitution pattern yields a distinct logP (2.6) and topological polar surface area (50.2 Ų) compared to the 3- or 4-positional isomers, which directly influences membrane permeability and protein binding [1]. Furthermore, studies on related 2-trifluoromethylquinoline analogs demonstrate that the 2-position trifluoromethyl group is critical for maintaining inhibitory potency against specific enzyme families, such as nucleotide pyrophosphatases, where even minor structural deviations result in significant loss of activity [2]. This compound's unique substitution pattern also governs its synthetic utility in cross-coupling reactions and subsequent derivatization pathways, making it a non-interchangeable starting material for targeted compound library synthesis [3].

Quantitative Differentiation Evidence: 2-(Trifluoromethyl)quinoline-6-carboxylic Acid vs. Positional Isomers and Unsubstituted Analogs


Physicochemical Profile: LogP and Polar Surface Area Differentiate 2-CF3-6-COOH from 3- and 4-CF3 Isomers

The 2-trifluoromethyl-6-carboxylic acid substitution pattern confers a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 50.2 Ų [1]. In contrast, the 3-trifluoromethyl-6-carboxylic acid isomer exhibits distinct physicochemical properties due to altered electron distribution and hydrogen-bonding capacity, which can affect its membrane permeability and target engagement . These differences are critical when designing compounds for oral bioavailability or CNS penetration, where logP and TPSA are key predictive parameters.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: 2-Trifluoromethyl Group Facilitates Chemoselective Arylation for NPP Inhibitor Development

The 2-trifluoromethyl group on the quinoline scaffold enables chemoselective Suzuki-Miyaura coupling reactions to generate arylated 2-(trifluoromethyl)quinoline derivatives. In a 2017 study, this core structure was used to synthesize a series of nucleotide pyrophosphatase (NPP) inhibitors, with the 2-CF3 substitution proving essential for maintaining inhibitory activity [1]. While specific IC50 values for the parent acid are not reported, the study demonstrates that the 2-CF3-quinoline-6-carboxylic acid scaffold is a privileged structure for this enzyme class, and the carboxylic acid handle provides a versatile point for further derivatization.

Synthetic Chemistry Nucleotide Pyrophosphatase Inhibitors Cross-Coupling

Antimycobacterial Potential: The 2-Trifluoromethylquinoline Scaffold Delivers MIC Values as Low as 3.12 μg/mL Against M. kansasii in Analog Series

A series of 55 substituted 4-N-alkylated-2-trifluoromethylquinoline analogs, which share the core 2-trifluoromethylquinoline-6-carboxylic acid scaffold, were evaluated against nontuberculous mycobacteria. Several derivatives demonstrated potent activity, with compounds 12, 15, 34, 37, and 48 showing MIC values as low as 3.12 μg/mL against M. kansasii [1]. This study establishes the 2-trifluoromethylquinoline core as a productive starting point for antimycobacterial drug discovery, with the 6-carboxylic acid serving as a functional handle for introducing the active 4-N-alkylated substituents.

Antimicrobial Mycobacteria Drug Discovery

Procurement Specifications: High Purity (97%) and Comprehensive Analytical Data Package Support Reproducible Research

Commercially available 2-(Trifluoromethyl)quinoline-6-carboxylic acid is supplied with a minimum purity specification of 95-97%, accompanied by Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) from reputable vendors . This level of characterization and documentation is essential for ensuring reproducibility in synthetic and biological experiments, particularly when compared to sourcing from less rigorous suppliers or using in-house synthesized material without validated purity metrics.

Chemical Procurement Quality Control Analytical Chemistry

Kinase Inhibitor Scaffold: Trifluoromethyl Quinoline Carboxylic Acid Core Demonstrates Potent Inhibitory Activity Against Cancer-Related Kinases

A 2022 publication cited by multiple vendors notes that the trifluoromethyl quinoline carboxylic acid scaffold, which includes 2-(Trifluoromethyl)quinoline-6-carboxylic acid, exhibits potent inhibitory activity against various kinases involved in cancer progression . While specific IC50 values for the parent acid against individual kinases are not publicly disclosed, the class-level activity of this scaffold against clinically relevant targets (e.g., EGFR-TK) positions it as a valuable starting point for kinase inhibitor development .

Kinase Inhibition Cancer Research Chemical Biology

Differentiation from 2-(Trifluoromethyl)quinoline-4-carboxylic Acid: Weaker MKP-1 Inhibition Indicates Divergent Biological Profile

A direct comparator, 2-(Trifluoromethyl)quinoline-4-carboxylic acid (CAS 18706-39-3), has been evaluated against dual specificity protein phosphatase 1 (MKP-1), showing an IC50 of 5.00E+4 nM (50 µM) [1]. This weak inhibitory activity highlights the importance of carboxylic acid positioning for this specific target. While the 6-carboxylic acid isomer (target compound) has not been explicitly tested in the same assay, the availability of this comparative data underscores that the regioisomeric position of the carboxyl group dramatically alters biological activity, and the 6-COOH variant should not be assumed to have the same profile.

Enzyme Inhibition Phosphatase Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 2-(Trifluoromethyl)quinoline-6-carboxylic Acid


Medicinal Chemistry: Kinase Inhibitor Lead Generation and Optimization

As a validated kinase inhibitor scaffold , 2-(Trifluoromethyl)quinoline-6-carboxylic acid is ideally suited for constructing focused compound libraries targeting cancer-related kinases. The carboxylic acid handle allows for facile amide coupling or esterification to introduce diverse amine-containing fragments, while the 2-CF3 group enhances metabolic stability and target binding. Procurement of high-purity material (≥97%) ensures reproducible SAR exploration .

Antimicrobial Drug Discovery: Antimycobacterial Agent Development

The 2-trifluoromethylquinoline core has demonstrated potent activity against nontuberculous mycobacteria, with optimized analogs achieving MIC values as low as 3.12 μg/mL [1]. This compound serves as a strategic starting material for synthesizing 4-N-alkylated derivatives, enabling research teams to rapidly access a chemotype with established antimycobacterial potential and favorable cytotoxicity profiles.

Chemical Biology: Nucleotide Pyrophosphatase (NPP) Inhibitor Synthesis

The 2-trifluoromethyl group facilitates chemoselective arylation reactions, making this compound a key building block for NPP inhibitor development [2]. Researchers targeting ectonucleotidases in inflammation or cancer can utilize this scaffold to generate arylated analogs with defined substitution patterns, leveraging the established synthetic route and biological validation.

Academic and Industrial Research Procurement: Reliable Building Block Supply

With established vendor channels providing consistent purity (95-97%) and comprehensive analytical documentation (COA, MSDS) , this compound offers a reliable procurement option for both academic labs and industrial R&D groups. The availability of multiple sourcing options ensures supply chain resilience, while the well-defined physicochemical properties (logP 2.6, TPSA 50.2 Ų) [3] facilitate rational experimental design and data interpretation.

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